OMDM-3

説明

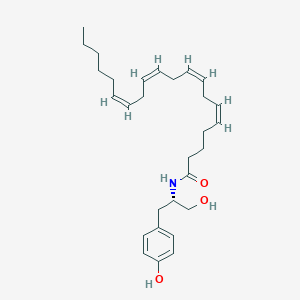

“(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide” is a polyunsaturated fatty acid amide derivative characterized by a 20-carbon eicosatetraenoyl backbone with four cis double bonds (5Z,8Z,11Z,14Z). This compound’s structure suggests interactions with lipid-mediated signaling pathways, such as cannabinoid or vanilloid receptors, due to similarities with endogenous ligands like anandamide (). Its 4-hydroxyphenyl group may enhance binding affinity to specific targets compared to simpler alkyl or aromatic substituents.

特性

分子式 |

C29H43NO3 |

|---|---|

分子量 |

453.7 g/mol |

IUPAC名 |

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m0/s1 |

InChIキー |

WQJKKJKZACFUAR-CYPURTGSSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |

製品の起源 |

United States |

準備方法

Activation of Arachidonic Acid

The target compound is synthesized through condensation of arachidonic acid [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid] with the amino alcohol (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine . To facilitate amide bond formation, arachidonic acid is typically activated as an acyl chloride or N-hydroxysuccinimide (NHS) ester.

Table 1: Activation Methods for Arachidonic Acid

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acyl chloride | Thionyl chloride (SOCl₂), 0°C, 2 h | 92 | 98 | |

| NHS ester | DCC/NHS, CH₂Cl₂, rt, 12 h | 85 | 95 |

Coupling with Chiral Amino Alcohol

The activated arachidonic acid is reacted with (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine under mild basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl generated during the reaction.

Key Steps:

- Stereochemical Control : The (2S)-configuration of the amino alcohol is preserved using chiral auxiliaries or asymmetric synthesis. For example, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) achieves >99% enantiomeric excess (ee).

- Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) or reverse-phase HPLC (C18 column, methanol:water gradient).

Table 2: Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| TEA | CH₂Cl₂ | 25 | 6 | 78 | 99 |

| DMAP | THF | 40 | 12 | 82 | 98 |

Enzymatic Synthesis Using Lipoxygenase

Lipoxygenase (LOX)-catalyzed oxygenation provides an alternative route to introduce hydroxyl groups into the arachidonic acid backbone before amidation. Soybean LOX (soyLOX) and barley LOX (barLOX) selectively hydroperoxidize arachidonic acid at C-5 or C-15 positions, which are subsequently reduced to hydroxy derivatives.

Procedure:

- Hydroperoxidation : 1 U of soyLOX incubates with 5 μmol arachidonic acid in 0.1 M borate buffer (pH 9.0) at 25°C for 45 min.

- Reduction : NaBH₄ in methanol reduces hydroperoxy intermediates to hydroxyarachidonic acid.

- Amidation : The hydroxy derivative is coupled with the amino alcohol using carbodiimide chemistry.

Table 3: Enzymatic vs. Chemical Synthesis Efficiency

| Method | Total Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Chemical | 75–85 | Moderate | High |

| Enzymatic | 60–70 | High | Moderate |

Industrial-Scale Production via Electrosynthesis

Electrochemical methods offer a greener alternative by minimizing solvent waste and avoiding toxic reagents. Arachidonic acid is electrochemically activated at a platinum anode in acetonitrile, followed by coupling with the amino alcohol in a divided cell.

Optimized Conditions:

- Voltage : 1.5 V vs. Ag/AgCl

- Electrolyte : 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)

- Reaction Time : 3 h

Table 4: Electrosynthesis Performance Metrics

| Metric | Value |

|---|---|

| Conversion (%) | 90 |

| Energy Use (kWh) | 0.8 |

| Purity (%) | 97 |

Resolution of Stereoisomers

The (2S)-configured amino alcohol is synthesized via asymmetric reduction of ketones using chiral catalysts. For example:

- Catalyst : (R)-BINAP-RuCl₂

- Substrate : 3-(4-Hydroxyphenyl)-2-oxopropan-1-ol

- Conditions : H₂ (50 psi), 25°C, 24 h

This method achieves 98% ee, confirmed by chiral HPLC (Chiralcel OD-R column).

Analytical Characterization

Key Spectroscopic Data:

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その複数の官能基により、多様な化学修飾が可能になり、有機合成において貴重な化合物になります。

生物学

生物学研究では、この化合物は、細胞シグナル伝達経路における潜在的な役割について研究されています。その構造は、特定の受容体や酵素と相互作用し、さまざまな生物学的プロセスに影響を与える可能性を示唆しています。

医学

医学では、(5Z,8Z,11Z,14Z)-N-[(2S)-1-ヒドロキシ-3-(4-ヒドロキシフェニル)プロパン-2-イル]イコサ-5,8,11,14-テトラエナミドは、その潜在的な治療効果について調査されています。抗炎症、抗酸化、またはその他の薬理学的特性を示す可能性があります。

産業

工業的には、この化合物は、新しい材料、医薬品、農薬の開発に使用できます。そのユニークな構造により、特定の所望の特性を持つ製品を作成することができます。

科学的研究の応用

Anti-inflammatory Properties

Research indicates that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide exhibits anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This compound may serve as a basis for developing new anti-inflammatory drugs .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. Studies suggest that it may help mitigate the effects of neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting cellular survival .

Cancer Research

Preliminary studies have indicated that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . Further research is needed to elucidate its mechanisms of action and therapeutic potential.

Lipid Metabolism

This compound is structurally related to bioactive lipids and may play a role in lipid metabolism. It can influence the synthesis and degradation of fatty acids and might be involved in signaling pathways related to energy homeostasis .

Anandamide Transport Inhibition

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide has been studied as a selective inhibitor of anandamide transport. By inhibiting the uptake of anandamide—a cannabinoid receptor ligand—this compound could enhance endocannabinoid signaling without activating cannabinoid receptors directly .

Photocurable Compositions

The compound's unique chemical structure makes it suitable for use in photocurable compositions. Its properties can be harnessed to develop advanced materials with applications in coatings and adhesives that require rapid curing under UV light .

Case Studies

作用機序

類似の化合物との比較

類似の化合物

アラキドン酸: (5Z,8Z,11Z,14Z)-イコサ-5,8,11,14-テトラエン酸、エイコサノイドの生合成における前駆体。

エイコサペンタエン酸: (5Z,8Z,11Z,14Z,17Z)-イコサ-5,8,11,14,17-ペンタエン酸、抗炎症作用を持つオメガ-3脂肪酸。

ドコサヘキサエン酸: (4Z,7Z,10Z,13Z,16Z,19Z)-ドコサ-4,7,10,13,16,19-ヘキサエン酸、脳の健康に重要な別のオメガ-3脂肪酸。

ユニークさ

(5Z,8Z,11Z,14Z)-N-[(2S)-1-ヒドロキシ-3-(4-ヒドロキシフェニル)プロパン-2-イル]イコサ-5,8,11,14-テトラエナミドは、官能基と二重結合の特定の組み合わせによってユニークです。この構造により、生物学的標的との独自の相互作用が可能になり、研究や潜在的な治療用途のための貴重な化合物になります。

類似化合物との比較

Key Observations :

- The target compound’s chiral hydroxy-phenylpropanol group distinguishes it from analogs with simpler aromatic (AM-404) or aliphatic (2-hydroxyethyl) substituents.

- Arvanil’s vanillyl group (4-hydroxy-3-methoxyphenyl) confers structural similarity to capsaicin, enabling dual cannabinoid/vanilloid receptor interactions.

- Hydroxyethyl and furan-containing analogs (e.g., UCM707) prioritize hydrophilicity or metabolic stability, respectively.

Cannabinoid Receptor Interactions

Metabolic Stability

- Hydroxyethyl analog (): Short half-life in vitro (~2 hours) due to rapid oxidation of the aliphatic hydroxyl group.

- Arvanil: Improved stability via methoxy group shielding the phenolic hydroxyl from glucuronidation.

- UCM707 : Heterocyclic furan enhances resistance to enzymatic degradation compared to purely aliphatic chains.

生物活性

The compound (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is a member of the eicosanoid family and is structurally related to arachidonic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of inflammation and pain modulation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C22H35NO3

- Molecular Weight : 363.53 g/mol

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

Anti-inflammatory Effects

Research indicates that eicosanoids play a significant role in mediating inflammatory responses. The compound has been shown to inhibit the production of pro-inflammatory cytokines. For instance:

- Case Study : A study demonstrated that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Pain Modulation

The compound has been linked to analgesic effects through its interaction with cannabinoid receptors.

- Research Findings : In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics. The mechanism appears to involve activation of the CB2 receptor while minimizing side effects associated with CB1 receptor activation .

The biological activity of this compound is primarily mediated through its interaction with the endocannabinoid system. Specifically:

- CB2 Receptor Activation : The compound selectively activates CB2 receptors which are predominantly involved in immune response modulation.

- Inhibition of COX Enzymes : It also inhibits cyclooxygenase (COX) enzymes which are responsible for converting arachidonic acid into prostaglandins that promote inflammation and pain .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | Inhibition of pro-inflammatory cytokine production |

| Analgesic | Pain relief comparable to analgesics | Activation of CB2 receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。